molecular formula C₁₆H₂₁N₅O₅ B1155991 N-Acetyl Famciclovir

N-Acetyl Famciclovir

Cat. No.: B1155991
M. Wt: 363.37
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Famciclovir is a characterized impurity and degradation product of Famciclovir, an antiviral prodrug medication used in the management of herpes zoster (shingles) and herpes simplex virus infections . This compound serves as a critical quality control standard during the synthesis and formulation stages of Famciclovir drug development. It is utilized by researchers for analytical method development (AMV), method validation, and routine Quality Control (QC) applications to ensure the purity, safety, and efficacy of the active pharmaceutical ingredient (API) . The chemical name for this impurity is 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, and its molecular formula is C 16 H 21 N 5 O 5 , with a molecular weight of 363.37 g/mol . It is also known by synonyms such as Famciclovir N-Acetyl Impurity and N2-Acetyl Famciclovir, as per the United States Pharmacopeia (USP) nomenclature . When procured, this analytical standard is supported by comprehensive analytical data, including a Certificate of Analysis (CoA) and characterization reports such as 1 HNMR, 13 CNMR, Mass Spectrometry, and HPLC, often performed in accordance with pharmacopeial methods . These documents ensure traceability and compliance with regulatory guidelines from agencies like the ICH and USFDA, supporting their use in regulatory filings . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆H₂₁N₅O₅

Molecular Weight

363.37

Synonyms

2-(2-(2-Acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl Diacetate

Origin of Product

United States

Metabolic Pathways and Biotransformation of Acetylated Famciclovir Species

Enzymatic Hydrolysis of Acetyl Ester Groups in Famciclovir (B1672041)

The initial step in the metabolic activation of famciclovir is the enzymatic hydrolysis of its two acetyl ester groups. asm.org This deacetylation process is crucial for converting the lipophilic prodrug into its more soluble and pharmacologically active form.

The deacetylation of famciclovir is primarily mediated by esterase enzymes present in the intestinal wall and the liver. helsinki.firesearchgate.net Upon oral administration, famciclovir undergoes first-pass metabolism where these esterases cleave the acetyl groups. researchgate.netavma.orgeuropa.eu While deacetylation can occur in the blood, it is most prominent within the intestinal tissue and liver. avma.org Human intestinal and hepatic esterases, though differing in some properties like molecular weight and optimal pH, both effectively hydrolyze ester-type drugs. nih.gov Human carboxylesterases, specifically hCE1 (predominantly in the liver) and hCE2 (abundant in the intestine), are key enzymes in the hydrolysis of many ester prodrugs. nih.gov The first deacetylation of famciclovir mainly takes place in the intestinal wall during absorption. helsinki.fi

The hydrolysis of famciclovir's two acetyl groups proceeds sequentially, leading to the formation of monoacetylated intermediates. asm.org One such key intermediate is monoacetyl-6-deoxy-penciclovir. asm.org Studies using isotopically labeled famciclovir have been instrumental in identifying these chiral monoacetylated intermediates. avma.orgnih.gov The hydrolysis of the second acetyl group is slower, allowing for the accumulation of these monoacetylated metabolites. asm.org Following the initial deacetylation, the primary intermediate metabolite formed is 6-deoxypenciclovir (B18198) (also known as BRL 42359). asm.orgavma.orgnih.gov This intermediate is the direct precursor to penciclovir (B1679225). nih.gov

Role of Esterases in Deacetylation (Intestinal and Hepatic)

Oxidative Biotransformation of Deacetylated Precursors to Penciclovir

Following deacetylation to 6-deoxypenciclovir, the subsequent and final activation step is the oxidation of this precursor to the active antiviral agent, penciclovir. drugbank.comdrughunter.com This oxidative step is a critical part of the metabolic pathway. researchgate.net

The oxidation of 6-deoxypenciclovir at the 6-position of the purine (B94841) ring to form penciclovir is predominantly catalyzed by the cytosolic enzyme aldehyde oxidase in the liver. researchgate.netnih.govdrugbank.comnih.gov Studies using inhibitors have confirmed that aldehyde oxidase, and not xanthine (B1682287) oxidase, is the primary enzyme responsible for this conversion in human liver cytosol. nih.govnih.gov The reaction follows Michaelis-Menten kinetics and occurs rapidly. nih.gov Aldehyde oxidase from human, guinea pig, and rat liver primarily oxidizes 6-deoxypenciclovir to penciclovir. nih.gov

While aldehyde oxidase is the principal enzyme in the final oxidation step of famciclovir metabolism, the role of other non-cytochrome P450 (non-P450) oxidative enzymes has been considered. al-edu.comtandfonline.comulisboa.pt However, inhibitor studies have strongly indicated that in humans, xanthine oxidase does not play a significant role in the oxidation of 6-deoxypenciclovir. nih.govnih.gov Although there is a wide range of non-P450 enzymes involved in drug metabolism, including flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs), evidence points to aldehyde oxidase as the key player in famciclovir's activation. ulisboa.ptnih.gov One study noted that while famciclovir metabolism is generally not associated with cytochrome P450 activity, CYP3A7 was shown to rapidly metabolize the compound. frontiersin.org

Aldehyde Oxidase Activity in the Conversion of 6-Deoxypenciclovir

Metabolic Fate of N-Acetyl Famciclovir (Specific Acetylated Form)

The metabolic pathway of famciclovir primarily involves deacetylation and subsequent oxidation. asm.orgresearchgate.net While monoacetylated intermediates are formed, the specific metabolic fate of a theoretical N-acetylated form of famciclovir is not extensively detailed in the primary metabolic pathway descriptions. The established route proceeds through the hydrolysis of the diacetyl esters to 6-deoxypenciclovir, which is then oxidized to penciclovir. nih.govnih.gov Deuterated versions of this compound are synthesized for use in pharmacokinetic studies to trace the metabolic fate of the compound. smolecule.com

Potential for Bioconversion or Degradation Pathways

This compound is structurally an N-acetylated derivative of famciclovir. imedpub.com Famciclovir itself is a prodrug that is inactive until it undergoes metabolic changes in the body. hres.cadrugbank.comnih.gov The established bioconversion pathway for famciclovir involves two main enzymatic steps: hydrolysis of the acetyl groups (deacetylation) and subsequent oxidation. researchgate.netnih.govresearchgate.net

The initial and rapid deacetylation of the two ester groups on famciclovir is catalyzed by esterase enzymes. researchgate.netresearchgate.net This process occurs extensively during first-pass metabolism, with activity found in the intestinal wall and the liver. researchgate.netasm.orgresearchgate.net This step yields the intermediate metabolite, 6-deoxypenciclovir. researchgate.netfda.gov

The second crucial step is the oxidation of the 6-position on the purine ring of 6-deoxypenciclovir, which is catalyzed by aldehyde oxidase in the liver cytosol to form the active antiviral agent, penciclovir. drugbank.comresearchgate.netfda.govnih.gov Given its structure, this compound would be expected to follow a similar bioconversion pathway, involving deacetylation and oxidation to yield active metabolites. Studies on famciclovir's thermal decomposition have shown it to be a two-step process, with an initial decomposition temperature of around 205°C, indicating good stability at routine temperatures. researchgate.net Forced degradation studies also show that famciclovir degrades significantly under oxidative, acidic, and basic conditions.

Identification of Metabolites Derived from this compound

The metabolic cascade of famciclovir results in several identifiable compounds. Following oral administration, famciclovir is extensively metabolized, and little to no unchanged drug is found in plasma or urine. fda.govfda.govfda.gov The primary metabolites are penciclovir and its precursor, 6-deoxypenciclovir. nih.gov

Other inactive metabolites that have been identified in urine include monoacetylated penciclovir and 6-deoxy monoacetylated penciclovir. fda.govfda.gov During its conversion, famciclovir forms two key chiral metabolites: monoacetyl-6-deoxy-penciclovir and monoacetyl-penciclovir. nih.gov The hydrolysis of one of the acetyl ester groups creates a chiral center, leading to potential (R)- and (S)-enantiomers. nih.gov Based on this, the metabolites derived from this compound would likely include its own mono- and deacetylated forms, as well as oxidized products analogous to penciclovir.

In Vitro and Ex Vivo Metabolic Studies of Acetylated Derivatives

To understand the metabolic fate of acetylated prodrugs like this compound, researchers utilize a variety of in vitro and ex vivo systems that model physiological conditions.

Comparative Metabolism Across Pre-clinical Animal Models

Studies in different animal species reveal significant variations in how acetylated prodrugs are metabolized, providing essential data for preclinical development.

Species-Specific Differences in Deacetylation and Oxidation Efficiencies

The metabolic fate of famciclovir has been shown to be broadly similar in rats, dogs, and humans, with penciclovir and its 6-deoxy precursor being the major metabolites. nih.gov However, the rate and efficiency of the conversion process can differ significantly between species, primarily due to variations in enzyme activity. avma.org

There are marked differences among species in the activity of aldehyde oxidase in the liver cytosol. avma.org Studies comparing human, guinea pig, rabbit, and rat liver aldehyde oxidase found that famciclovir and 6-deoxypenciclovir were oxidized to different extents and sometimes resulted in different metabolite profiles. nih.gov

Human, Guinea Pig, and Rat: In these species, liver aldehyde oxidase predominantly oxidized 6-deoxypenciclovir to penciclovir. nih.gov

Rabbit: Rabbit liver aldehyde oxidase converted 6-deoxypenciclovir into approximately equal amounts of penciclovir and another metabolite, 8-oxo-6-deoxypenciclovir. nih.gov

Rat vs. Dog: While both species show extensive conversion, the rate of oxidation from BRL 42359 (6-deoxypenciclovir) to penciclovir is somewhat slower in dogs than in rats. nih.gov

Cats: Cats exhibit markedly lower aldehyde oxidase activity compared to humans, dogs, rats, rabbits, and monkeys, leading to inefficient and non-linear metabolism of famciclovir. avma.orgnih.gov

Elephants: In Asian elephants, orally administered famciclovir undergoes complete and rapid biotransformation to penciclovir, with pharmacokinetic results similar to those in humans. nih.gov

These species-specific differences in enzyme efficiency are crucial for interpreting preclinical data and extrapolating it to human clinical outcomes for this compound and other related compounds.

Table of Metabolites and Conversion Enzymes

This table summarizes the key compounds and enzymes involved in the metabolic conversion of famciclovir, which provides the basis for understanding the potential metabolism of this compound.

CompoundRoleKey Enzyme(s)Location of Conversion
Famciclovir ProdrugEsterasesIntestinal Wall, Liver
Monoacetyl-6-deoxy-penciclovir Chiral Intermediate MetaboliteEsterasesIntestinal Wall
6-deoxypenciclovir Intermediate MetaboliteAldehyde OxidaseLiver Cytosol
Penciclovir Active Antiviral CompoundN/A (Final active form)N/A

Interspecies Metabolic Differences and Extrapolation Considerations for Acetylated Compounds

Significant differences in the metabolism and pharmacokinetics of acetylated famciclovir species exist across various species. These variations are largely attributed to interspecies heterogeneity in the activity of enzymes responsible for biotransformation, particularly esterases and aldehyde oxidase. avma.orgwashington.edu Such differences complicate the direct extrapolation of data from animal models to humans. researchgate.net

Research has highlighted distinct metabolic profiles in species such as rats, dogs, cats, and horses compared to humans. asm.orgsemanticscholar.org For example, after oral administration of famciclovir, the bioavailability of penciclovir in rats was determined to be 41%, whereas it was only 1.5% when penciclovir itself was administered orally. asm.org This underscores the efficiency of the prodrug's metabolic conversion pathway.

Cats exhibit particularly altered absorption or metabolism of famciclovir. veteriankey.com This results in much lower plasma concentrations of penciclovir compared to other species given comparable doses, necessitating the use of high doses to achieve adequate therapeutic levels. veteriankey.commsdvetmanual.com Studies in horses also show pharmacokinetic profiles for penciclovir that differ from those in humans, rats, and dogs, although the rapid conversion from the prodrug is still evident. semanticscholar.org

The table below summarizes key pharmacokinetic parameters of penciclovir following oral famciclovir administration in different species, illustrating the metabolic variability.

SpeciesPeak Plasma Concentration (Cmax) of Penciclovir (µg/mL)Time to Peak Plasma Concentration (Tmax) (hours)Elimination Half-Life of Penciclovir (hours)Source
Human3.3 - 4.00.7 - 0.92.0 - 2.3 fda.govhres.ca
Rat3.50.50.7 semanticscholar.org
Dog4.43.02.8 semanticscholar.org
HorseNot specified in provided textNot specified in provided text1.73 (rapid phase) semanticscholar.org
Elephant (Asian)1.31.1Not specified in provided text avma.org

These interspecies differences pose a significant challenge for extrapolation. Drugs like famciclovir that undergo extensive hepatic metabolism are considered poor candidates for simple allometric scaling (extrapolating doses based on body weight) because of the considerable variability in Phase I and Phase II metabolic reactions between species. avma.orgnih.gov For instance, aldehyde oxidase activity, which is critical for penciclovir formation, varies between humans and other species like rabbits. washington.edu Therefore, while animal models are essential for preclinical studies, caution must be applied when extrapolating metabolic data to humans, and clinical trials are ultimately required to validate findings. researchgate.net

Pharmacokinetic Profiles of Acetylated Famciclovir Entities in Pre Clinical Animal Models

Absorption Kinetics of Acetylated Prodrugs and Their Metabolites

Following oral administration, famciclovir (B1672041), an acetylated prodrug, demonstrates good absorption and undergoes extensive and rapid first-pass metabolism in several animal species. nih.gove-lactancia.org The primary metabolic pathway involves de-acetylation to form the 6-deoxy precursor of penciclovir (B1679225) (BRL 42359), followed by oxidation to the active antiviral compound, penciclovir. nih.govnih.gov Unchanged famciclovir is generally not detected in the urine, indicating comprehensive conversion. e-lactancia.orgmedsafe.govt.nzhpra.ie

In rats and dogs, drug-related material is well absorbed, with peak concentrations of radioactivity occurring early (≤ 1.5 hours) after administration of radiolabelled famciclovir. nih.gov In the rat, famciclovir is quickly metabolized to penciclovir, which reaches peak plasma concentrations (Cmax) at approximately 0.5 hours post-dose. nih.gov The 6-deoxy precursor, BRL 42359, is the other major metabolite found in rat plasma, also reaching its Cmax at 0.5 hours. nih.gov

The process is similar in dogs, though the conversion of BRL 42359 to penciclovir is somewhat slower than in rats. nih.gov In young Asian elephants, famciclovir also undergoes complete and rapid biotransformation to penciclovir, with no parent drug found in plasma samples. nih.gov After oral administration to elephants, penciclovir was not quantifiable before 0.67 hours, with a mean time to maximum concentration (Tmax) of 1.1 hours. nih.gov Studies in cats also confirm that famciclovir is variably absorbed and rapidly metabolized. nih.gov

Systemic Exposure and Distribution of Penciclovir Precursors and Metabolites in Animal Models

Systemic exposure to the active metabolite, penciclovir, and its immediate precursor, BRL 42359, has been characterized in multiple animal models. The distribution of these compounds is marked by poor binding to plasma proteins, at less than 20%. e-lactancia.orgmedsafe.govt.nzhpra.ie

In rats given a 40 mg/kg oral dose of famciclovir, the mean Cmax for penciclovir was 3.5 µg/mL, while the Cmax for BRL 42359 was 2.2 µg/mL. nih.gov In dogs receiving a 25 mg/kg dose, the Cmax for BRL 42359 (mean 10.0 µg/mL) was substantially higher than that for penciclovir (mean 4.4 µg/mL), and the Tmax was reached earlier for the precursor (1 hour vs. 3 hours). nih.gov

Studies in horses administered a 20 mg/kg oral dose of famciclovir showed a mean penciclovir Cmax of 2.87 µg/mL, achieved at an average of 0.94 hours. jst.go.jp In Asian elephants, a 5 mg/kg oral dose resulted in a mean penciclovir Cmax of 1.3 µg/mL. nih.gov

Pharmacokinetic studies in cats have revealed significant findings regarding systemic exposure and distribution. In this species, plasma concentrations of BRL 42359 were found to be 5- to 11-fold greater than those of penciclovir. nih.govavma.org Furthermore, penciclovir distributes into the tears, with concentrations ranging from 18% to 25% of those in plasma. nih.govavma.org Following a single oral dose of approximately 40 mg/kg in cats, the maximum concentration of penciclovir in tears was 0.981 µg/mL, occurring at 2.25 hours. ucdavis.edu

Interactive Table: Penciclovir Pharmacokinetic Parameters in Pre-clinical Animal Models

SpeciesFamciclovir Dose (Oral)MetaboliteCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Source(s)
Rat40 mg/kgPenciclovir3.50.5N/A nih.gov
Rat40 mg/kgBRL 423592.20.5N/A nih.gov
Dog25 mg/kgPenciclovir4.43.0N/A nih.gov
Dog25 mg/kgBRL 4235910.01.0N/A nih.gov
Cat40 mg/kgPenciclovir1.342.87.9 researchgate.net
Cat90 mg/kgPenciclovir1.283.09.0 researchgate.net
Horse20 mg/kgPenciclovir2.870.94N/A jst.go.jp
Elephant5 mg/kgPenciclovir1.31.1N/A nih.gov

N/A: Not Available in the cited sources.

Elimination Pathways and Excretion Kinetics of Famciclovir-Derived Metabolites in Pre-clinical Species

The elimination of famciclovir occurs principally through its metabolites, penciclovir and the 6-deoxy precursor BRL 42359, which are primarily excreted in the urine. nih.gove-lactancia.orgmedsafe.govt.nzhpra.ie Renal elimination of penciclovir is facilitated by both glomerular filtration and tubular secretion. e-lactancia.orgmedsafe.govt.nzhpra.ie

In rats, after an oral dose of 40 mg/kg, approximately 54% of the dose was recovered in the excreta as penciclovir and 22% as BRL 42359. nih.gov In dogs receiving a 25 mg/kg dose, the corresponding recoveries were 34% for penciclovir and 50% for BRL 42359. nih.gov The rapid and extensive excretion of radioactivity in the urine (57-76% in rats and 86-89% in dogs) confirms efficient absorption and renal clearance. nih.gov

The terminal plasma half-life of penciclovir after oral famciclovir administration is approximately 2 hours in many species. medsafe.govt.nzhpra.ie In cats, the elimination half-life of penciclovir was found to be between 4.2 and 4.8 hours after oral famciclovir administration. researchgate.net In horses, the elimination of penciclovir was biphasic, with a rapid elimination half-life of 1.73 hours and a slow elimination phase of 34.34 hours. jst.go.jp Studies in lactating rats have shown that penciclovir is excreted in breast milk at concentrations higher than those observed in plasma. hpra.iemedsafe.govt.nz

Dose-Dependent Pharmacokinetics and Saturation Effects in Animal Models

Dose-dependent, non-linear pharmacokinetics have been observed for famciclovir in several animal models, most notably in cats, but also in rats and dogs. nih.govresearchgate.netmsdvetmanual.com This phenomenon is attributed to the saturation of the hepatic oxidation step, specifically the conversion of the inactive metabolite BRL 42359 to the active penciclovir by the enzyme aldehyde oxidase. nih.govnih.govnih.govmsdvetmanual.com

In both rats and dogs, an increase in the famciclovir dose resulted in a dose-dependent decrease in the conversion of BRL 42359 to penciclovir. nih.gov This led to a corresponding decrease in the urinary excretion of penciclovir and an increase in the excretion of BRL 42359. nih.gov

This saturation effect is particularly pronounced in cats. nih.govresearchgate.netmerckvetmanual.com Studies have shown that increasing the oral dose of famciclovir from 40 mg/kg to 90 mg/kg did not result in a proportional increase in the Cmax or AUC of penciclovir. researchgate.net The mean Cmax for penciclovir was 1.34 µg/mL at the 40 mg/kg dose and 1.28 µg/mL at the 90 mg/kg dose, indicating that the metabolic pathway was saturated. researchgate.net While penciclovir exposure plateaus, the concentration of the precursor, BRL 42359, continues to increase with higher doses. escholarship.org

Interactive Table: Dose-Dependent Penciclovir Exposure in Cats

Famciclovir Dose (Oral)Penciclovir Cmax (µg/mL)Penciclovir Tmax (hours)Penciclovir Elimination Half-life (hours)Penciclovir Bioavailability (%)Source(s)
40 mg/kg1.34 ± 0.332.8 ± 1.84.2 ± 0.612.5 ± 3.0 researchgate.net
90 mg/kg1.28 ± 0.423.0 ± 1.14.8 ± 1.47.0 ± 1.8 researchgate.net

Pharmacokinetic Modeling and Simulation for Optimization of Prodrug Conversion in Animal Studies

Pharmacokinetic (PK) modeling and simulation have been instrumental in understanding the complex, non-linear kinetics of famciclovir and optimizing its use in animal studies, particularly in cats. nih.govmsdvetmanual.com These models have helped to quantitatively describe the relationships between dose, plasma concentrations, and metabolite formation.

In cats, PK modeling confirmed that the conversion of BRL 42359 to penciclovir is the rate-limiting and saturable step in the metabolic process. nih.govavma.org By using both compartmental and noncompartmental analysis, researchers were able to compare different dosage regimens. nih.gov Pharmacokinetic-pharmacodynamic (PK-PD) indices derived from these models showed that a 90 mg/kg dose was superior to 30 mg/kg or 40 mg/kg doses for achieving therapeutic concentrations of penciclovir, especially in tears, which is a key site of action for treating feline herpesvirus. nih.govavma.org This modeling approach was crucial for establishing dosage recommendations that could overcome the limitations imposed by the saturable metabolism of the prodrug. nih.gov

Molecular and Cellular Antiviral Activity of Penciclovir Derived from Acetylated Precursors

Cellular Uptake Mechanisms of Penciclovir (B1679225)

Penciclovir, the active metabolite of the prodrug famciclovir (B1672041), is preferentially taken up by virally infected cells. nih.gov This selective uptake is a critical first step in its antiviral action. Once famciclovir is administered, it undergoes rapid conversion to penciclovir. patsnap.com This active form then enters the infected cells, where it can exert its effects. patsnap.com The preferential accumulation in infected cells is a key feature that contributes to the drug's safety and efficacy. patsnap.com

Viral Thymidine (B127349) Kinase-Mediated Phosphorylation of Penciclovir to Monophosphate

The cornerstone of penciclovir's selectivity lies in its interaction with viral thymidine kinase (TK). hres.caasm.orgnih.gov In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), the viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate. hres.caasm.orgfda.govsnmjournals.orgnih.gov This initial phosphorylation step is crucial, as penciclovir is a poor substrate for the corresponding host cell TK. nih.govsnmjournals.org Consequently, significant phosphorylation and activation of penciclovir occur almost exclusively in virus-infected cells. nih.gove-lactancia.org

This selective phosphorylation by viral TK leads to a high concentration of penciclovir monophosphate within infected cells. nih.gov Studies have shown that penciclovir has a higher affinity for HSV TK than acyclovir (B1169), another antiviral agent, which contributes to higher intracellular concentrations of the phosphorylated active form. nih.gov

Host Cellular Kinase Contributions to Penciclovir Triphosphate Formation

Following the initial virus-specific phosphorylation, host cellular enzymes take over to complete the activation process. nih.govpatsnap.comresearchgate.net Cellular kinases, such as guanylate kinase, convert penciclovir monophosphate into penciclovir diphosphate (B83284) and subsequently into the active form, penciclovir triphosphate. researchgate.netmdpi.comresearchgate.net This multi-step phosphorylation cascade results in the accumulation of high levels of penciclovir triphosphate within the infected cells. snmjournals.orgasm.org

A remarkable characteristic of penciclovir triphosphate is its prolonged intracellular half-life. In HSV-1 and HSV-2 infected cells, the half-life of penciclovir triphosphate is approximately 10 and 20 hours, respectively. e-lactancia.org This is significantly longer than the intracellular half-life of acyclovir triphosphate. drugbank.com This stability ensures a sustained inhibitory effect on viral replication. e-lactancia.org

Inhibition of Viral DNA Polymerase by Penciclovir Triphosphate: A Molecular Mechanism

The antiviral activity of penciclovir culminates in the inhibition of viral DNA polymerase, the enzyme responsible for replicating the viral genome. asm.orgnih.govmedscape.com

Competitive Inhibition with Deoxyguanosine Triphosphate

Penciclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. hres.cafda.govresearchgate.netasm.orge-lactancia.orgnih.govpediatriconcall.comnumberanalytics.comncats.iohpra.ie Due to its structural similarity to dGTP, penciclovir triphosphate binds to the active site of the viral DNA polymerase, thereby preventing the incorporation of the natural nucleotide into the growing DNA chain. researchgate.netasm.org

CompoundTarget EnzymeInhibition TypeKi Value (µM)
Penciclovir-triphosphateHSV-1 DNA PolymeraseCompetitive with dGTP8.5
Penciclovir-triphosphateHSV-2 DNA PolymeraseCompetitive with dGTP5.8
Acyclovir-triphosphateHSV-1 & HSV-2 DNA PolymeraseCompetitive with dGTP0.07
Penciclovir-triphosphateCellular DNA Polymerase αCompetitive with dGTP175
Acyclovir-triphosphateCellular DNA Polymerase αCompetitive with dGTP3.8

This table presents the inhibitor constant (Ki) values for penciclovir-triphosphate and acyclovir-triphosphate against herpes simplex virus (HSV) DNA polymerases and cellular DNA polymerase α. The data indicates that while acyclovir-triphosphate has a lower Ki for viral polymerases, both compounds are significantly less active against the cellular enzyme, highlighting their selectivity. asm.org

Incorporation into Viral DNA and Chain Elongation Prevention

While penciclovir triphosphate is incorporated into the viral DNA, it is not an obligate chain terminator in the same way as acyclovir triphosphate. hres.canih.govasm.org After its incorporation, limited further elongation of the DNA chain can occur. hres.ca However, the presence of penciclovir within the DNA strand significantly slows down and ultimately prevents substantial chain elongation, effectively halting viral DNA synthesis and replication. patsnap.come-lactancia.orgtaylorandfrancis.commdpi.comhres.ca

In Vitro Antiviral Spectrum and Potency Against Key Herpesviruses (HSV-1, HSV-2, VZV) and Hepatitis B Virus

Penciclovir, the active metabolite of N-Acetyl Famciclovir, exhibits a potent and selective antiviral effect against various herpesviruses. drugbank.commedsafe.govt.nzasm.org This activity is dependent on the virus and the cell line used for testing. asm.orgresearchgate.netnih.gov In vitro studies have established its efficacy against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Hepatitis B Virus (HBV). drugs.comnih.govnih.gov

The mechanism of action involves the phosphorylation of penciclovir by viral thymidine kinase in infected cells, converting it into penciclovir monophosphate. nih.govdrugbank.com Cellular kinases then further phosphorylate it to the active penciclovir triphosphate. nih.govdrugbank.com This triphosphate form competitively inhibits viral DNA polymerase, thereby halting viral DNA synthesis and replication. drugbank.commedsafe.govt.nzeuropa.eu A key feature of penciclovir is the prolonged intracellular half-life of its triphosphate form, which is significantly longer than that of acyclovir triphosphate, contributing to its sustained antiviral effect. fda.govdrugbank.com

The antiviral potency of penciclovir is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.

Herpes Simplex Virus (HSV-1 and HSV-2)

Penciclovir demonstrates potent activity against both HSV-1 and HSV-2. drugbank.commedsafe.govt.nz In cell culture studies, the EC50 values for penciclovir against clinical isolates of HSV-1 ranged from 0.5 to 0.8 µg/mL, and for HSV-2, from 1.3 to 2.2 µg/mL. nih.gov Another study reported EC50 values of 0.5 µg/mL for HSV-1 (strain HFEM) and 0.8 µg/mL for HSV-2 (strain MS). medchemexpress.com The activity can be influenced by the multiplicity of infection, with greater efficacy observed at lower viral loads. oup.com

Varicella-Zoster Virus (VZV)

Penciclovir is also active against VZV. nih.govmedsafe.govt.nz In plaque reduction assays using MRC-5 cells, the median EC50 for penciclovir against 29 clinical isolates of VZV was 3.8 µg/mL. researchgate.net

Hepatitis B Virus (HBV)

Penciclovir has been shown to be a selective inhibitor of HBV replication in cultured human hepatoblastoma (2.2.15) cells. nih.gov It effectively reduces both intracellular HBV DNA and the release of extracellular virions. nih.gov The concentration required for a 90% reduction (EC90) in extracellular virion release was 0.7 µM, and for intracellular HBV DNA, it was 1.6 µM. nih.gov In vivo studies in ducks with chronic duck hepatitis B virus (DHBV) infection, a model for human HBV, also demonstrated that penciclovir effectively reduces intrahepatic viral DNA, RNA, and protein synthesis.

Table 1: In Vitro Potency of Penciclovir Against Key Viruses

Virus Cell Line Assay Type Potency (EC50/IC50/EC90) Source
HSV-1 Clinical Isolates - 0.5 - 0.8 µg/mL (EC50) nih.gov
HSV-1 (HFEM) - - 0.5 µg/mL (EC50) medchemexpress.com
HSV-2 Clinical Isolates - 1.3 - 2.2 µg/mL (EC50) nih.gov
HSV-2 (MS) - - 0.8 µg/mL (EC50) medchemexpress.com
VZV MRC-5 Plaque Reduction 3.8 µg/mL (Median EC50) researchgate.net
HBV HepG2 2.2.15 Extracellular Virion Release 0.7 µM (EC90) nih.gov
HBV HepG2 2.2.15 Intracellular DNA 1.6 µM (EC90) nih.gov
Feline Herpesvirus-1 CRFK Plaque Reduction 13.9 µM (Median IC50) avma.orgavma.orgnih.gov

Comparative Efficacy with Other Antiviral Nucleoside Analogues in Cell Culture Models

The efficacy of penciclovir has been frequently compared to other nucleoside analogues, most notably acyclovir, but also ganciclovir (B1264) and others, in various cell culture models.

Penciclovir vs. Acyclovir

Numerous studies have compared the in vitro activity of penciclovir and acyclovir against herpesviruses. While both are potent antivirals, their relative potency can vary depending on the specific virus, the assay used, and the cell line. asm.orgresearchgate.netnih.govresearchgate.net

HSV-1 and HSV-2: In some assays, such as plaque reduction, penciclovir and acyclovir show similar activities, with EC50 values of 0.8 mg/L and 0.6 mg/L, respectively, against HSV-1 strain SC16. oup.com However, in virus yield reduction assays, particularly with a low multiplicity of infection, penciclovir has demonstrated significantly greater effectiveness than acyclovir. oup.com This enhanced activity is attributed to the much longer intracellular half-life of penciclovir triphosphate (10-20 hours in HSV-infected cells) compared to acyclovir triphosphate (0.7-1 hour). drugbank.com This stability allows for a prolonged inhibitory effect on viral replication even after short exposure to the drug. researchgate.netnih.gov However, in some cell lines like Vero cells, acyclovir has shown greater potency against both HSV-1 and HSV-2 than penciclovir. nih.gov

VZV: Against VZV, penciclovir and acyclovir were found to be equally effective in reducing the number of infected cells and viral DNA synthesis in MRC-5 cells. researchgate.net The median EC50 values in a plaque reduction assay were 3.8 µg/ml for penciclovir and 4.2 µg/ml for acyclovir. researchgate.net Despite the lower affinity of VZV DNA polymerase for penciclovir triphosphate compared to acyclovir triphosphate, the much higher intracellular concentration of penciclovir triphosphate (360-fold greater) compensates for this difference. researchgate.net

Penciclovir vs. Ganciclovir

Comparisons have also been made with ganciclovir, another nucleoside analogue.

HBV: In studies on duck hepatitis B virus (DHBV), penciclovir was found to be more active than ganciclovir, especially in long-term treatment and washout experiments, which assess the persistence of the antiviral effect. asm.org The 50% inhibitory concentration (IC50) for penciclovir was 0.7 µM compared to 4.0 µM for ganciclovir in continuous treatment. asm.org

Feline Herpesvirus-1 (FHV-1): In a study on FHV-1, ganciclovir (median IC50 of 5.2 µM) was found to be more potent than penciclovir (median IC50 of 13.9 µM). avma.orgnih.gov

Table 2: Comparative In Vitro Efficacy of Penciclovir and Acyclovir

Virus Cell Line Assay Type Penciclovir Potency Acyclovir Potency Key Finding Source
HSV-1 (SC16) MRC-5 Plaque Reduction 0.8 mg/L (EC50) 0.6 mg/L (EC50) Similar activity. oup.com
HSV-1 (SC16) MRC-5 Virus Yield Reduction (24h) 0.6 mg/L (99% effective conc.) 1.1 mg/L (99% effective conc.) Penciclovir more active. oup.com
HSV-1 & HSV-2 Various Plaque Reduction Cell-dependent Cell-dependent Relative potency varies with cell line. nih.gov
VZV MRC-5 Plaque Reduction 3.8 µg/mL (Median EC50) 4.2 µg/mL (Median EC50) Equally effective. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Penciclovir
Famciclovir
Acyclovir
Ganciclovir
Penciclovir monophosphate
Penciclovir triphosphate
Acyclovir triphosphate
Deoxyguanosine triphosphate
Zidovudine
Cimetidine
Promethazine
6-deoxy penciclovir
Foscarnet
Valaciclovir
Cidofovir
Idoxuridine
BRL 42359
Lobucavir
Adefovir
Nevirapine
Ribavirin
Valganciclovir
Formivirsen
FIAU (1-2'-Deoxy-2'fluoro-1-β-D-arabinofuranosyl-5-iodouracil)
PMEA (9-[2-(Phosphonylmethoxy)ethyl]adenine)
BCNA (Bicyclic nucleoside analogue)
IDU (5-Iodo-2'-deoxyuridine)
Ara-A

Mechanisms of Antiviral Resistance and Viral Evolution

Role of Viral Thymidine (B127349) Kinase Deficiency and Mutations in Resistance Development

The development of resistance to penciclovir (B1679225), the active form of N-Acetyl Famciclovir (B1672041), is predominantly linked to mutations within the viral thymidine kinase (TK) gene (UL23). nih.govasm.org This viral enzyme is crucial for the initial phosphorylation of penciclovir, a necessary step for its activation. bsgdtphcm.vnnih.gov Cellular enzymes then further phosphorylate it to its active triphosphate form, which inhibits viral DNA polymerase. bsgdtphcm.vnasm.org

Mutations in the TK gene can lead to resistance through several mechanisms:

Thymidine Kinase Deficiency (TK-deficient mutants): This is the most common form of resistance. e-lactancia.org It results from mutations, such as insertions or deletions of nucleotides in homopolymeric regions of guanines and cytosines, that cause a frameshift. nih.gov This leads to the production of a truncated, non-functional TK protein or a complete loss of TK production. nih.govoup.com Without a functional TK, penciclovir cannot be phosphorylated and is therefore rendered inactive. e-lactancia.org These TK-deficient strains are expected to be cross-resistant to both penciclovir and acyclovir (B1169). e-lactancia.org

Altered Thymidine Kinase (TK-altered mutants): In some cases, mutations result in an altered TK enzyme with modified substrate specificity. bsgdtphcm.vnoup.com This altered enzyme may still be able to phosphorylate the natural substrate, thymidine, but has a decreased ability to phosphorylate penciclovir. bsgdtphcm.vnoup.com The clinical significance of these mutants is that they may retain susceptibility to other antiviral agents. bsgdtphcm.vn

Approximately 95% of resistance to nucleoside analogues like penciclovir is associated with mutations in the TK gene. nih.govasm.org The remaining cases of resistance are typically due to mutations in the viral DNA polymerase gene. nih.gov It is noteworthy that TK-deficient viruses have been shown to have reduced pathogenicity in animal models, which may explain why recurrent infections, after antiviral therapy is stopped, are often caused by drug-susceptible strains. asm.org

Site-directed mutagenesis studies have been instrumental in confirming the role of specific TK mutations in conferring resistance. For instance, mutations at codons 51, 83, and 175 have been shown to cause a loss of HSV-1 TK activity, directly implicating them in acyclovir resistance. nih.govresearchgate.net Conversely, a mutation at codon 77 did not affect enzyme activity, highlighting the high genetic polymorphism of the TK gene and the need to distinguish between resistance-related mutations and natural variations. nih.govresearchgate.net

Mechanism of Resistance Description Key Genes Involved Impact on Penciclovir
Thymidine Kinase Deficiency Complete or near-complete loss of TK enzyme activity due to frameshift mutations, leading to truncated or non-functional proteins. nih.gove-lactancia.orgoup.comUL23 (Thymidine Kinase) asm.orgPrevents the initial and essential phosphorylation step, rendering the drug inactive. e-lactancia.org
Altered Thymidine Kinase The TK enzyme has a modified structure that reduces its affinity for phosphorylating penciclovir while potentially retaining its ability to phosphorylate natural nucleosides. bsgdtphcm.vnoup.comUL23 (Thymidine Kinase) asm.orgDecreased phosphorylation of penciclovir, leading to reduced antiviral efficacy. bsgdtphcm.vn
Altered DNA Polymerase Mutations in the viral DNA polymerase that reduce its affinity for the active triphosphate form of penciclovir. nih.govmdpi.comUL30 (DNA Polymerase) asm.orgThe active drug cannot effectively inhibit the viral DNA replication process. nih.gov

Pre-clinical Strategies for Monitoring and Characterizing Resistance in Viral Isolates

The monitoring and characterization of antiviral resistance are crucial for effective patient management, especially in immunocompromised individuals where resistance is more prevalent. nih.gov Several pre-clinical strategies are employed to determine the susceptibility of viral isolates to drugs like penciclovir.

Phenotypic Assays: These methods directly measure the ability of a virus to replicate in the presence of an antiviral drug.

Plaque Reduction Assay: This is the most widely used method for routine susceptibility testing. nih.govnih.gov It involves infecting a monolayer of cells with the viral isolate and then overlaying it with different concentrations of the antiviral drug. nih.gov The concentration of the drug that reduces the number of viral plaques by 50% (IC50) is determined. nih.gov This assay has established correlations between in vitro susceptibility and clinical response. nih.gov

Dye Uptake Assays: These assays measure the extent of cell death (cytopathic effect) caused by the virus in the presence of the drug. nih.gov

Enzyme Immunoassays (EIA): These assays quantify the amount of viral antigen produced as a surrogate for viral replication. nih.gov They can offer a faster turnaround time compared to plaque reduction assays. nih.gov

Real-Time Cell Analysis: A novel method that provides phenotypic testing results for acyclovir resistance. oup.com

Genotypic Assays: These techniques identify specific mutations in the viral genome that are known to confer resistance.

Sanger Sequencing: This method is used to sequence the thymidine kinase (UL23) and DNA polymerase (UL30) genes to identify resistance-associated mutations. asm.orgnih.gov Genotypic testing offers a quicker turnaround time than phenotypic methods and can be successful even if the virus does not grow well in culture. asm.orgnih.gov

Next-Generation Sequencing (NGS): NGS provides a more sensitive and comprehensive analysis of the viral population, allowing for the detection of minority drug-resistant variants. nih.govmdpi.com This can be important for understanding the evolution of resistance during therapy. nih.gov

Site-Directed Mutagenesis and Recombinant Viruses: In a research setting, specific mutations can be introduced into the viral genome to confirm their role in conferring drug resistance. nih.govnih.govnih.gov By creating recombinant viruses with specific mutations, their susceptibility to various antivirals can be precisely measured, helping to distinguish resistance mutations from natural polymorphisms. nih.govnih.gov

The interpretation of genotypic results can be complex due to the high degree of natural polymorphism in the TK gene. nih.gov Databases of known resistance mutations and natural polymorphisms are valuable tools for interpreting sequencing data. oup.com

Advanced Analytical and Bioanalytical Methodologies for Acetylated Famciclovir Compounds

Quantitative Determination of Famciclovir (B1672041), N-Acetyl Famciclovir, and Related Metabolites in Biological Matrices

Accurate quantification of famciclovir and its successive metabolites, including the monoacetylated intermediate this compound and the active moiety penciclovir (B1679225), in biological matrices like plasma and urine is critical for pharmacokinetic studies. researchgate.nethres.ca These studies help in understanding the absorption, distribution, metabolism, and excretion of the drug. The primary biotransformation pathway involves extensive first-pass metabolism where the di-acetylated prodrug, famciclovir, is converted to its active form. nih.gov This process involves enzymatic deacetylation to intermediate metabolites followed by oxidation. drughunter.com

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of famciclovir in both bulk drug form and pharmaceutical formulations. imedpub.comtsijournals.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering reliable separation and quantification. imedpub.com These methods are validated for parameters such as linearity, precision, accuracy, and robustness to ensure their reliability. wisdomlib.org

Several studies have detailed specific isocratic and gradient RP-HPLC methods. A common setup involves a C18 column as the stationary phase with a mobile phase typically consisting of a buffer (like phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). imedpub.comnih.gov Detection is usually performed using a UV detector at a wavelength where the analyte shows maximum absorbance, such as 222 nm, 242 nm, or 304 nm. tsijournals.comrjptonline.org The retention time for famciclovir in these systems is typically short, allowing for rapid analysis. researchgate.net For sample preparation from biological fluids like human serum, protein precipitation using acetonitrile (B52724) is a common first step, followed by centrifugation to obtain a clear supernatant for injection. dergipark.org.tr

ParameterMethod 1Method 2Method 3
Column ODSSymmetry C18 (150mm x 4.6mm, 5µm)C18 (250 x 4 mm, 5µm)
Mobile Phase Methanol-50 mM dipotassium (B57713) hydrogen phosphate (25:75, v/v), pH 3.0Phosphate buffer (0.02M, pH 5.0) and acetonitrile (80:20, v/v)Methanol and Acetonitrile (90:10, v/v)
Flow Rate -1.0 mL/min0.5 mL/min
Detection UV at 304 nmPhotodiode array at 220 nmUV at 222 nm
Linear Range 20-240 µg/ml20-30 µg/mL2-20 µg/mL
Reference nih.gov imedpub.com tsijournals.com
A summary of various reported HPLC methods for the determination of famciclovir.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Identification and Quantitation

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique. dergipark.org.trnih.gov This method allows for the simultaneous quantification of multiple analytes, such as famciclovir, its intermediate metabolite BRL42359 (a monoacetylated form), and its active metabolite penciclovir, even at very low concentrations. escholarship.org

The LC-MS/MS workflow typically involves sample preparation, often a simple protein precipitation from a small plasma volume, followed by separation on an analytical column and detection by a tandem mass spectrometer. escholarship.orgmdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This high selectivity is crucial when analyzing compounds that are structurally similar to endogenous substances. Validated LC-MS/MS methods can achieve low limits of quantitation (LLOQ), often in the low ng/mL or nanomolar range, making them ideal for pharmacokinetic studies where drug concentrations can vary widely over time. nih.govimpactfactor.org

Development of Stability-Indicating Assays for Acetylated Famciclovir Derivatives

Stability-indicating assays are crucial for determining the intrinsic stability of a drug substance and ensuring that analytical methods can accurately measure the drug in the presence of its degradation products. imedpub.com As per International Conference on Harmonization (ICH) guidelines, this involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. imedpub.com

Several stability-indicating HPLC methods have been developed for famciclovir. rjptonline.orgijpsjournal.com These studies demonstrate that famciclovir is susceptible to degradation under acidic, alkaline, and oxidative conditions. rjptonline.orgijpsjournal.com The developed HPLC methods were able to effectively separate the intact famciclovir peak from the peaks of its degradation products, proving the specificity of the assay. rjptonline.orgrjptonline.org The robustness of these methods is confirmed by deliberately varying parameters like mobile phase composition and flow rate, with minimal impact on the results. imedpub.comrjptonline.org

Stress ConditionProcedureObservationReference
Acid Hydrolysis 1N HCl at room temperature for 2-3 hoursSignificant degradation observed. rjptonline.orgijpsjournal.com
Alkaline Hydrolysis 0.1M NaOH at room temperature for 2-3 hoursSignificant degradation observed. rjptonline.orgijpsjournal.com
Oxidative Degradation 30% H₂O₂ at room temperatureSignificant degradation observed. imedpub.com
Thermal Degradation Dry heatStable. imedpub.com
Photolytic Degradation Exposure to sunlight for 12 hoursMinor degradation (2.6%) observed. imedpub.comimpactfactor.org
Summary of forced degradation studies on famciclovir to establish stability-indicating methods.

Metabolite Profiling and Identification Strategies for Complex Biotransformation Pathways

Famciclovir is a prodrug that undergoes extensive and rapid biotransformation to exert its antiviral effect. researchgate.netnih.gov The primary metabolic pathway involves two key steps. First, the di-acetylated famciclovir is rapidly deacetylated by esterase enzymes in the intestine and liver to form monoacetylated intermediates, such as this compound (also known as BRL42359 or 6-deoxypenciclovir). hres.cadrughunter.comhres.ca This intermediate is largely inactive. hres.ca

In the second step, this intermediate is oxidized by aldehyde oxidase to form the pharmacologically active metabolite, penciclovir. drughunter.comhres.ca This conversion is crucial for the drug's efficacy. hres.ca Studies using radiolabeled [14C]famciclovir have shown that penciclovir and its 6-deoxy precursor are the major metabolites found in plasma and urine, with very little or no parent famciclovir detected. hres.cahres.ca Identifying these metabolites is essential for a complete understanding of the drug's disposition. LC-MS/MS is a powerful tool for these profiling studies, enabling the identification and structural elucidation of metabolites in biological samples. mdpi.com

Future Research Directions and Translational Perspectives for Acetylated Famciclovir Compounds

Design and Synthesis of Novel Acetylated Prodrugs and Analogues with Enhanced Properties

The design of novel acetylated prodrugs of nucleoside analogues like penciclovir (B1679225) is a cornerstone of enhancing their therapeutic profiles. nih.gov Famciclovir (B1672041), a diacetyl ester prodrug of penciclovir, exemplifies this approach, significantly improving the oral bioavailability of the parent drug. nih.govnih.govnih.gov Future research continues to build on this success by exploring new analogues with superior properties. The fundamental strategy involves modifying the guanine (B1146940) moiety or the acyclic side chain to generate new compounds with potentially greater antiviral activity. researchgate.netnih.gov

The synthesis process is a critical aspect of this research. Economical and efficient synthesis routes are paramount for the viability of any new drug candidate. Research has focused on developing practical methods for synthesizing famciclovir and its precursors, such as N-2-acetyl-7-benzylguanine, often aiming to achieve high regioselectivity and yield without the need for extensive chromatographic purification. researchgate.netnih.govtandfonline.comresearchgate.net A key step in many reported syntheses is the selective alkylation at the N9 position of the purine (B94841) ring. researchgate.net The goal is to create prodrugs that not only have high bioavailability but are also stable, can be targeted to specific tissues, and release the active drug efficiently at the site of action. cardiff.ac.ukmdpi.com By masking polar groups, ester prodrugs can enhance lipophilicity and permeability, which are crucial for oral absorption. mdpi.commdpi.com

Research GoalExample StrategyKey Compound(s)Reference(s)
Improve Oral BioavailabilityDiacetyl esterification of the active drug's side-chain hydroxyl groups.Famciclovir (prodrug for Penciclovir) nih.govnih.govnih.gov
Enhance Antiviral ActivityModification of the guanine base and/or the acyclic side chain.Novel acyclic nucleoside analogues researchgate.netnih.gov
Economize ProductionDevelop novel, regioselective alkylation methods to improve yield and purity.N-2-acetyl-7-benzylguanine nih.govtandfonline.com

Strategies for Overcoming Metabolic Limitations and Improving Prodrug Conversion Efficiency

A primary challenge in prodrug design is overcoming metabolic limitations that can lead to incomplete conversion or undesirable metabolic pathways. acs.org Strategies to improve conversion efficiency include:

Modifying the Promoieties: The nature of the ester group can influence lipophilicity and the rate of enzymatic cleavage. mdpi.com Designing different ester analogues could optimize the rate of hydrolysis by plasma esterases.

Targeting Specific Enzymes: Prodrugs can be designed to be substrates for highly expressed enzymes in the target tissue, thereby enhancing site-specific activation. mdpi.com While famciclovir's conversion relies on ubiquitous esterases and hepatic aldehyde oxidase, future analogues could target other enzymes to refine the metabolic profile. nih.gov

Bypassing Rate-Limiting Steps: Nucleoside analogues must be phosphorylated to their active triphosphate form within the cell. nih.gov Prodrug strategies like the ProTide technology, which deliver the monophosphate form directly into the cell, can bypass the often inefficient and rate-limiting first phosphorylation step. mdpi.comnih.govresearchgate.netacs.org While famciclovir itself is not a ProTide, applying similar principles to new acetylated analogues could further enhance intracellular delivery and efficacy.

Improving metabolic stability and ensuring the promoiety is non-toxic and rapidly excreted are also critical considerations in the design process. cardiff.ac.uk

Investigation of N-Acetyl Famciclovir (Specific Acetylated Form) and Other Impurities for Biological Activity or Toxicity in Research Settings

During the synthesis and storage of pharmaceutical compounds, impurities can form. This compound, chemically identified as 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate, is a known process-related impurity of famciclovir. synzeal.com The investigation of such impurities is crucial for ensuring the safety and efficacy of the final drug product.

Currently, publicly available toxicological and ecological data for this compound is limited. cleanchemlab.com Material Safety Data Sheets often state that no data is available regarding its acute toxicity, reproductive toxicity, or ecotoxicity. cleanchemlab.com This lack of data highlights a significant area for future research. It is essential to determine if this compound or other related substances possess any biological activity—either beneficial or toxic.

Some research has explored the potential of famciclovir derivatives and impurities in other therapeutic contexts. For instance, one computational study investigated famciclovir derivatives as potential anti-tumor agents in the context of suicide gene therapy, hypothesizing that impurities could be modified to act as cytotoxic agents if delivered effectively to cancer cells. eurekaselect.comresearchgate.netnih.gov While this study did not specifically name this compound, it underscores the principle that related substances are not always inert and warrant investigation. Pharmacovigilance studies on famciclovir have identified various adverse events, but these are generally attributed to the drug itself or its active metabolite, penciclovir; the specific contribution of impurities like this compound is not defined. nih.gov

Impurity/DerivativeChemical NameStatusResearch FocusReference(s)
This compound 2-[2-(2-Acetamido-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetateKnown Famciclovir ImpurityToxicity and biological activity data are largely unavailable. synzeal.comcleanchemlab.com
Famciclovir Derivatives Various modified structuresResearch CompoundsIn silico screening for potential anti-tumor activity via thymidine (B127349) kinase. eurekaselect.comresearchgate.netnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Metabolism and Antiviral Activity Evaluation

The evaluation of drug metabolism and antiviral efficacy has traditionally relied on animal models and simple two-dimensional (2D) cell cultures. However, these models often fail to fully replicate the complexity of human physiology and disease. mdpi.com To bridge the gap between preclinical studies and clinical outcomes, there is a significant push toward developing and utilizing more physiologically relevant advanced models. oup.com

Future research on acetylated famciclovir compounds will increasingly leverage:

3D Organoids: These are self-organizing, three-dimensional "mini-organs" grown from stem cells that mimic the architecture and function of human organs like the lung, intestine, or liver. mdpi.comresearchgate.net Human intestinal organoids, for example, contain multiple cell types found in the gut epithelium and provide a superior platform for studying oral drug absorption, metabolism, and antiviral activity against enteric viruses compared to single-cell-type lines. mdpi.com Lung and bronchial organoids can similarly model respiratory virus infections and the effects of antiviral drugs in a more realistic microenvironment. virologyresearchservices.com

Organs-on-a-Chip: These microfluidic devices contain living human cells in continuously perfused micro-chambers to recreate the physiological functions and mechanics of entire organs and tissues. oup.com They allow for precise control over the cellular environment and can model the complex interactions between different cell types, making them powerful tools for studying ADME (absorption, distribution, metabolism, and excretion) and toxicity.

These advanced models offer a more accurate platform for assessing how prodrugs like this compound and its analogues are metabolized and whether they are effective against viral replication in a human-relevant context. oup.comresearchgate.net They are becoming essential tools in the drug discovery pipeline for identifying promising candidates and de-risking development. mdpi.com

Application of Computational Chemistry and Molecular Modeling Approaches in Acetylated Prodrug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a rational, structure-based approach to prodrug design. spandidos-publications.com These in silico methods can significantly reduce the time and cost associated with identifying and optimizing lead compounds by predicting their properties before synthesis. researchgate.net

For acetylated prodrugs like famciclovir analogues, computational approaches can be applied in several ways:

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein, such as a viral enzyme or a human metabolic enzyme like aldehyde oxidase. nih.gov Studies have used docking to evaluate the binding affinity of famciclovir derivatives to viral thymidine kinase, providing insights into their potential activity. eurekaselect.comresearchgate.net This can be used to design analogues with improved affinity for viral targets or optimized interactions with metabolic enzymes for efficient conversion.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the drug-target interaction and accounting for the flexibility of both the ligand and the receptor. spandidos-publications.commdpi.com This can help elucidate the mechanism of prodrug activation and optimize linker structures for efficient release of the parent drug. nih.gov

Quantum Mechanics (QM) and Free Energy Perturbation (FEP): These advanced methods provide highly accurate calculations of binding energies and reaction kinetics. nih.govnih.govnih.gov FEP, for instance, has been used to predict the substrate affinity of nucleoside analogues for both host kinases and viral polymerases, a key requirement for antiviral activity. nih.govnih.gov Such techniques can be used to rationally design novel acetylated nucleosides that are efficiently phosphorylated and potently inhibit viral replication. nih.gov

By integrating these computational tools, researchers can pre-screen vast libraries of virtual compounds, prioritize the most promising candidates for synthesis, and rationally design novel acetylated prodrugs with optimized ADME properties and enhanced therapeutic potential. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stability of N-Acetyl Famciclovir in experimental formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column : L7 (4.6 mm × 15 cm; 5-µm packing) or L60 (4.6 mm × 15 cm; 5-µm packing) for impurity separation .
  • Detection : UV at 220–225 nm, optimized for famciclovir and its metabolites .
  • System Suitability : Resolution ≥1.5 between critical peaks (e.g., propionyl famciclovir vs. 6-chloro famciclovir), tailing factor ≤1.5, and theoretical plates ≥20,000 .
  • Quantification : Use standard curves with correlation coefficients (r²) ≥0.99 and limits of quantification (LOQ) as low as 25 ng/mL .

Q. How does the metabolic pathway of this compound differ across species, and what implications does this have for preclinical models?

  • Methodological Answer :

  • Humans/Rats : Famciclovir undergoes di-deacetylation to BRL 42359, followed by hepatic aldehyde oxidase-mediated 6-oxidation to penciclovir .
  • Cats : Hepatic aldehyde oxidase is nearly absent, leading to incomplete conversion of BRL 42359 to penciclovir and potential metabolite accumulation .
  • Implications : Use species-specific models for pharmacokinetic (PK) studies. For cats, monitor BRL 42359 levels (if reference standards are available) and design dose-escalation trials to avoid saturation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound, such as variable bioavailability in feline studies?

  • Methodological Answer :

  • Nonlinear Metabolism : In cats, saturation of hepatic enzymes (e.g., aldehyde oxidase) reduces penciclovir bioavailability at higher doses. Use nonlinear mixed-effects modeling (NONMEM) to account for saturation kinetics .
  • Experimental Design : Include crossover trials with IV penciclovir to calculate absolute bioavailability. For example, in cats, dose-normalized AUC comparisons revealed 57% lower bioavailability at 90 mg/kg vs. 40 mg/kg .
  • Data Analysis : Apply compartmental models (e.g., open mammillary) weighted by Akaike information criterion (AIC) to optimize PK parameter estimation .

Q. What experimental strategies mitigate discrepancies between in vitro cytotoxicity assays and in vivo toxicity profiles of this compound metabolites?

  • Methodological Answer :

  • In Vitro Limitations : CRFK cell lines showed no cytotoxicity for BRL 42359 or penciclovir at plasma-relevant concentrations, but in vivo accumulation risks persist .
  • Mitigation Strategies :
  • Use primary feline epithelial cells for cytotoxicity assays to better mimic in vivo conditions .
  • Conduct longitudinal PK/PD studies in diverse cohorts (age, health status) to identify toxicity thresholds .
  • Measure metabolite stability in biological matrices (e.g., plasma, liver homogenates) to assess degradation pathways .

Q. How can researchers optimize antiviral efficacy studies for this compound against herpesvirus DNA polymerase variants?

  • Methodological Answer :

  • Mechanistic Studies : Compare penciclovir-triphosphate’s inhibitory constant (Ki) across HSV-1, HSV-2, and VZV polymerases using competitive inhibition assays .
  • Cell Culture Models : Use short-term exposure assays (mimicking clinical dosing) rather than continuous treatment to reflect penciclovir’s prolonged intracellular half-life .
  • Resistance Monitoring : Sequence viral DNA polymerase genes (e.g., UL30 in HSV) from clinical isolates post-treatment to identify mutations linked to reduced susceptibility .

Q. What validation protocols ensure reliability of compounded this compound formulations in translational research?

  • Methodological Answer :

  • Quality Control : Compare compounded formulations against FDA-approved tablets using:
  • HPLC-UV : Quantify active pharmaceutical ingredient (API) content and impurities (e.g., related compounds A–F) .
  • Stability Testing : Assess API degradation under accelerated storage conditions (e.g., 40°C/75% RH) .
  • Statistical Criteria : Require ≤5% relative standard deviation (RSD) for API quantification and ≥98% purity thresholds .

Data Analysis and Contradiction Management

Q. Which statistical approaches are most effective for analyzing dose-dependent pharmacokinetic variability in this compound studies?

  • Methodological Answer :

  • Noncompartmental Analysis (NCA) : Calculate AUC0→τ, Cmax, and t1/2 using linear trapezoidal methods .
  • Compartmental Modeling : Fit data to 2- or 3-compartment models using nonlinear least squares regression. Validate with bootstrapping or visual predictive checks .
  • Handling Variability : Use mixed-effects models to partition inter-individual variability (e.g., bioavailability ranges of 34–333% in cats) .

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